N-(8-Aminooctyl)actinomycin D

Description

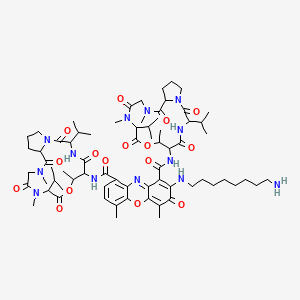

N-(8-Aminooctyl)actinomycin D is a semi-synthetic derivative of actinomycin D, a well-characterized antibiotic and cytotoxic agent produced by Streptomyces species. Actinomycin D consists of a planar phenoxazine chromophore and two cyclic pentapeptide lactone rings, enabling DNA intercalation and inhibition of RNA polymerase . This derivative is hypothesized to enhance targeting or reduce resistance mechanisms observed in actinomycin D-resistant cell lines .

Properties

CAS No. |

78542-43-5 |

|---|---|

Molecular Formula |

C70H103N13O16 |

Molecular Weight |

1382.6 g/mol |

IUPAC Name |

2-(8-aminooctylamino)-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C70H103N13O16/c1-35(2)49-67(93)82-31-23-25-44(82)65(91)78(13)33-46(84)80(15)56(37(5)6)69(95)97-41(11)51(63(89)74-49)76-61(87)43-28-27-39(9)59-53(43)73-55-48(54(58(86)40(10)60(55)99-59)72-30-22-20-18-17-19-21-29-71)62(88)77-52-42(12)98-70(96)57(38(7)8)81(16)47(85)34-79(14)66(92)45-26-24-32-83(45)68(94)50(36(3)4)75-64(52)90/h27-28,35-38,41-42,44-45,49-52,56-57,72H,17-26,29-34,71H2,1-16H3,(H,74,89)(H,75,90)(H,76,87)(H,77,88) |

InChI Key |

AWKHADUEGWKULV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NCCCCCCCCN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Aminooctyl)actinomycin D typically involves the following steps:

Starting Material: Actinomycin D is used as the starting material.

Modification: The 8-aminooctyl group is introduced through a series of chemical reactions. This often involves the use of protecting groups to ensure selective modification.

Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Structural Basis for Reactivity

-

Core Structure : Actinomycin D consists of a phenoxazinone chromophore linked to two cyclic pentapeptide lactones . The N-(8-Aminooctyl) modification introduces a primary amine at the 8-position of the chromophore (PubChem CID 383040) , enabling conjugation or further functionalization.

-

Key Reactive Sites :

Inferred Reaction Pathways

While direct studies on N-(8-Aminooctyl)actinomycin D are absent, analogous modifications in actinomycins suggest plausible reactivity:

Conjugation Reactions

-

Amine-Active Ester Coupling :

The primary amine could react with NHS esters (e.g., fluorescent dyes or targeting ligands) to form stable amide bonds.

Example:

. -

Schiff Base Formation :

Reaction with aldehydes (e.g., glutaraldehyde) under mild acidic conditions for crosslinking applications .

DNA Interaction Mechanisms

-

Intercalation :

The phenoxazinone ring intercalates between DNA base pairs (preference for GpC sequences), stabilized by hydrogen bonding .

Impact of Modification: The 8-Aminooctyl side chain may sterically hinder intercalation or alter binding kinetics compared to actinomycin D.

Enzymatic Modifications

-

Phosphopantetheinylation :

Sfp-type phosphopantetheinyl transferases (e.g., EntD) could theoretically transfer 4'-phosphopantetheine to the amine group, though this is speculative .

Comparative Bioactivity Data

Although no direct studies exist, related actinomycin derivatives highlight structure-activity trends:

Research Gaps and Recommendations

-

Mechanistic Studies : No data exist on how the 8-Aminooctyl chain affects DNA binding, topoisomerase inhibition, or cytotoxicity.

-

Conjugation Efficiency : Quantitative analysis of amine reactivity in bioconjugation workflows is needed.

-

Pharmacokinetics : Impact of the modification on cellular uptake and biodistribution remains unexplored.

Scientific Research Applications

Chemistry

In chemistry, N-(8-Aminooctyl)actinomycin D is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.

Biology

In biology, this compound is used to investigate the mechanisms of DNA transcription and replication. It serves as a tool to study the interactions between small molecules and DNA.

Medicine

In medicine, this compound is explored for its potential as an anticancer agent. Its ability to inhibit RNA synthesis makes it a candidate for cancer therapy, particularly in targeting rapidly dividing cells.

Industry

In industry, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

N-(8-Aminooctyl)actinomycin D exerts its effects by binding to DNA and inhibiting RNA polymerase, thereby blocking RNA synthesis. This leads to the inhibition of protein synthesis and cell growth. The molecular targets include the DNA double helix and RNA polymerase, and the pathways involved are related to transcription regulation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The structural diversity among actinomycins arises from variations in peptide lactone rings and substituents. Below is a comparative analysis of key actinomycins, including N-(8-Aminooctyl)actinomycin D:

*Note: The molecular formula of this compound can be inferred as C₆₂H₈₆N₁₂O₁₆ + C₈H₁₇N (from 8-aminooctanoic acid, C₈H₁₇NO₂ ), but experimental validation is required.

Functional and Mechanistic Differences

- DNA Binding Affinity: Actinomycin D exhibits strong intercalation due to its planar chromophore, but its binding to chromatin is restricted by chromosomal proteins . The 8-aminooctyl side chain in the derivative may sterically hinder DNA interaction or introduce new binding modes.

- Resistance Profiles: HeLa cells resistant to actinomycin D show nucleolar fragmentation and RNA synthesis inhibition . The modified derivative may bypass resistance mechanisms by altering intracellular trafficking or binding kinetics.

Q & A

Q. What alternatives exist to UV-Vis spectroscopy for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.